molecular formula C19H25NO4 B253650 7-[2-Hydroxy-3-(4-methylpiperidin-1-yl)propoxy]-4-methylchromen-2-one

7-[2-Hydroxy-3-(4-methylpiperidin-1-yl)propoxy]-4-methylchromen-2-one

Cat. No.: B253650
M. Wt: 331.4 g/mol
InChI Key: YFPSWUJBXCZZSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[2-Hydroxy-3-(4-methylpiperidin-1-yl)propoxy]-4-methylchromen-2-one is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a chromen-2-one core with a hydroxypropoxy and piperidinyl substituent, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-Hydroxy-3-(4-methylpiperidin-1-yl)propoxy]-4-methylchromen-2-one typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with 4-methyl-2H-chromen-2-one.

    Hydroxypropoxy Substitution: The chromen-2-one is reacted with an appropriate hydroxypropyl halide under basic conditions to introduce the hydroxypropoxy group.

    Piperidinyl Substitution: The intermediate product is then reacted with 4-methyl-1-piperidine in the presence of a suitable base to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

7-[2-Hydroxy-3-(4-methylpiperidin-1-yl)propoxy]-4-methylchromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The piperidinyl group can be substituted with other amines or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new amine derivatives or functionalized compounds.

Scientific Research Applications

7-[2-Hydroxy-3-(4-methylpiperidin-1-yl)propoxy]-4-methylchromen-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-[2-Hydroxy-3-(4-methylpiperidin-1-yl)propoxy]-4-methylchromen-2-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    7-[2-hydroxy-3-(2-methyl-1-piperidinyl)propoxy]-4-methyl-2H-chromen-2-one: Similar structure with a different piperidinyl substituent.

    7-[2-Hydroxy-3-(4-methylpiperidin-1-yl)propoxy]-4-methylchromen-2-one hydrochloride: The hydrochloride salt form of the compound.

Uniqueness

This compound is unique due to its specific substituent pattern, which imparts distinct chemical and biological properties. Its combination of hydroxypropoxy and piperidinyl groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C19H25NO4

Molecular Weight

331.4 g/mol

IUPAC Name

7-[2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy]-4-methylchromen-2-one

InChI

InChI=1S/C19H25NO4/c1-13-5-7-20(8-6-13)11-15(21)12-23-16-3-4-17-14(2)9-19(22)24-18(17)10-16/h3-4,9-10,13,15,21H,5-8,11-12H2,1-2H3

InChI Key

YFPSWUJBXCZZSZ-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)CC(COC2=CC3=C(C=C2)C(=CC(=O)O3)C)O

Canonical SMILES

CC1CCN(CC1)CC(COC2=CC3=C(C=C2)C(=CC(=O)O3)C)O

Origin of Product

United States

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